1,1'-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene
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Overview
Description
1,1’-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of multiple benzene rings, a bromine atom, and methoxy groups, making it a complex and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The bromine atom can be introduced through bromination using Br₂/FeBr₃, while the methoxy group can be added via methylation reactions . The benzyl groups are often introduced through Friedel-Crafts alkylation using benzyl chloride and AlCl₃ .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like LiAlH₄.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in acidic conditions.
Reduction: LiAlH₄ or NaBH₄ in anhydrous conditions.
Substitution: Nucleophiles like NH₃ or RSH in the presence of a base.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,1’-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups can undergo nucleophilic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but lacks the benzyl groups.
3,5-Di-tert-butylbenzyl bromide: Contains tert-butyl groups instead of methoxy groups
Properties
CAS No. |
61654-74-8 |
---|---|
Molecular Formula |
C28H25BrO3 |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
4-benzyl-3-bromo-1-methoxy-2,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C28H25BrO3/c1-30-26-18-25(31-19-22-13-7-3-8-14-22)24(17-21-11-5-2-6-12-21)27(29)28(26)32-20-23-15-9-4-10-16-23/h2-16,18H,17,19-20H2,1H3 |
InChI Key |
MXTDNTQOSZVEHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)OCC2=CC=CC=C2)CC3=CC=CC=C3)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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